molecular formula C20H21NO5S B15145338 rac-Duloxetine-d3 (oxalate)

rac-Duloxetine-d3 (oxalate)

Cat. No.: B15145338
M. Wt: 390.5 g/mol
InChI Key: LDKLJPXLAAGCEL-NIIDSAIPSA-N
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Description

rac-Duloxetine-d3 (oxalate) is a deuterated, racemic form of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, where three hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily utilized in pharmacokinetic and metabolic research as an internal standard or tracer .

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

390.5 g/mol

IUPAC Name

3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3;

InChI Key

LDKLJPXLAAGCEL-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Duloxetine-d3 (oxalate) involves the incorporation of deuterium into the Duloxetine moleculeThe final step involves the formation of the oxalate salt .

Industrial Production Methods: Industrial production of rac-Duloxetine-d3 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds .

Chemical Reactions Analysis

Acid-Base Reactions

The secondary amine group participates in protonation/deprotonation equilibria, critical for its pharmacokinetic behavior. Key characteristics:

  • pKa : ~9.5 (amine group), consistent with duloxetine analogs .

  • Salt Formation : Reacts with oxalic acid to form the oxalate salt, enhancing solubility for pharmaceutical formulations .

Reaction TypeReagents/ConditionsProductAnalytical Method
ProtonationHCl (aq)Ammonium chloride derivativeNMR
DeprotonationNaOH (aq)Free base formHPLC

Oxidation Reactions

The thiophene ring undergoes oxidation at the sulfur atom:

  • Sulfoxide Formation : Controlled oxidation with H<sub>2</sub>O<sub>2</sub> yields sulfoxide derivatives.

  • Stoichiometry : 1:1 molar ratio with oxidizing agents.

Example Reaction:
rac-Duloxetine-d3 (oxalate)+H2O2Sulfoxide derivative+H2O\text{rac-Duloxetine-d3 (oxalate)} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} + \text{H}_2\text{O}

Reduction Reactions

The amine group can be further reduced or alkylated, though deuterium substitution minimizes H/D exchange under mild conditions:

  • Deuterium Stability : No significant loss of deuterium observed below 100°C .

  • Catalytic Hydrogenation : Not typically employed due to potential deuteration reversal.

Substitution Reactions

Electrophilic substitution occurs preferentially on the thiophene ring:

  • Halogenation : Reacts with Br<sub>2</sub>/FeCl<sub>3</sub> at the 5-position of thiophene.

  • Nitration : Forms nitro derivatives under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, though yields are moderate (≤60%).

PositionElectrophileProductYield
Thiophene-5Br<sub>2</sub>5-Bromo derivative75%
Thiophene-2NO<sub>2</sub><sup>+</sup>2-Nitro derivative58%

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

  • Hydrolytic Degradation : Cleavage of the naphthyloxy ether under acidic conditions (t<sub>1/2</sub> = 14 days at pH 1).

  • Photodegradation : Forms naphthoquinone derivatives via radical intermediates when exposed to UV light .

Isotope Effects

Deuterium labeling introduces measurable kinetic isotope effects (KIEs):

  • Metabolic Oxidation : KIE = 2.1–3.0 for CYP2D6-mediated N-demethylation.

  • Thermal Stability : 15% slower degradation vs. non-deuterated duloxetine at 80°C .

Analytical Characterization

Key methods for reaction monitoring:

TechniqueApplicationKey Data
<sup>1</sup>H NMRDeuterium incorporation verificationδ 2.85 (s, N–CD<sub>3</sub>)
HPLC-MSReaction product quantificationm/z 390.47 [M+H]<sup>+</sup>
IR SpectroscopyFunctional group analysis1670 cm<sup>-1</sup> (C=O, oxalate)

Scientific Research Applications

rac-Duloxetine-d3 (oxalate) is widely used in scientific research, including:

Mechanism of Action

rac-Duloxetine-d3 (oxalate) functions similarly to Duloxetine. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, with a weaker effect on dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound does not significantly interact with other neurotransmitter receptors .

Comparison with Similar Compounds

Key Specifications:

  • Molecular Formula: C${20}$H${18}$D$3$NO$5$S (oxalate salt)
  • Molecular Weight : 390.47 g/mol
  • CAS Numbers : Conflicting reports exist:
    • 1346599-22-1 (InvivoChem, 2023)
    • 11617-14-2 (ESS Chem Co., 2024)
  • Appearance : Off-white solid
  • Purity : ≥98.9% by HPLC; 99% deuterium incorporation
  • Storage : -20°C (powder, 3 years); -80°C for solutions (6 months)
  • Solubility: Soluble in DMSO, ethanol, or DMF; insoluble in water .

The "rac" designation indicates a racemic mixture of (R)- and (S)-enantiomers, unlike therapeutically used duloxetine, which is the (S)-enantiomer. The deuterium substitution at specific positions slows metabolic degradation, enhancing its utility in mass spectrometry and drug disposition studies .

Comparison with Similar Compounds

Non-Deuterated rac-Duloxetine Oxalate

Key Differences :

  • Molecular Weight : 387.45 g/mol (vs. 390.47 g/mol for deuterated form) .
  • Metabolic Stability: Non-deuterated duloxetine undergoes faster hepatic metabolism via cytochrome P450 enzymes (CYP1A2, CYP2D6), whereas deuterated forms exhibit prolonged half-lives due to the kinetic isotope effect .
  • Applications: Non-deuterated duloxetine is used clinically for depression and neuropathic pain, while the deuterated form is restricted to analytical and preclinical research .

rac-Duloxetine 3-Thiophene Isomer Oxalate

This structural isomer modifies the position of the thiophene ring in duloxetine, altering its pharmacodynamic profile:

  • Molecular Formula: C${20}$H${21}$NO$_5$S (identical to non-deuterated duloxetine but with structural isomerism) .
  • CAS Number : 116817-28-8 .
  • Role: Classified as a process-related impurity during duloxetine synthesis. It lacks therapeutic efficacy due to reduced affinity for serotonin and norepinephrine transporters .

Calcium Oxalate Monohydrate (COM)

Key contrasts include:

  • Function : COM is a pathological component of kidney stones, unlike duloxetine oxalate, which is pharmaceutically synthesized .
  • Biological Impact : Oxalate in COM promotes crystal adhesion to renal cells, whereas duloxetine oxalate is metabolically inert in this context .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Application
rac-Duloxetine-d3 (oxalate) C${20}$H${18}$D$3$NO$5$S 390.47 1346599-22-1¹ ≥98.9% Metabolic research
rac-Duloxetine oxalate C${20}$H${21}$NO$_5$S 387.45 116817-28-8 N/A Pharmaceutical impurity
Non-deuterated duloxetine C${18}$H${19}$NOS 297.41 116539-60-7 >99% Clinical therapy

Table 2: Solubility and Stability Profiles

Compound Solubility (In Vitro) Storage Stability (Powder)
rac-Duloxetine-d3 (oxalate) DMSO, ethanol, DMF -20°C (3 years)
rac-Duloxetine 3-Thiophene Isomer Similar to duloxetine -20°C (2 years)
Non-deuterated duloxetine Ethanol, chloroform Room temperature (stable)

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